The compound is synthesized through various methods in laboratory settings and may not have extensive documentation regarding industrial production. It serves as an important intermediate in organic synthesis and has potential applications in medicinal chemistry due to its biological activity.
The synthesis of 5-Fluoro-6-methoxypyridin-3-OL can be achieved through several methods. One common approach involves the reaction of 5-fluoro-6-methoxypyridine-3-carbaldehyde with hydroxylamine hydrochloride. The reaction typically requires the presence of a base, such as sodium acetate, and is carried out in a solvent like ethanol.
The reaction conditions such as temperature, concentration, and time are critical for optimizing yield and purity. Typically, reactions are monitored using thin-layer chromatography to determine completion.
5-Fluoro-6-methoxypyridin-3-OL features a pyridine ring with the following notable structural components:
The molecular structure can be represented as follows:
The presence of these substituents affects the compound's electronic properties, influencing its reactivity and interactions with biological targets.
5-Fluoro-6-methoxypyridin-3-OL can participate in various chemical reactions:
The mechanism of action for 5-Fluoro-6-methoxypyridin-3-OL involves its interaction with specific biological targets such as enzymes or receptors. The hydroxylamine moiety allows for covalent bonding with active site residues on enzymes, potentially leading to inhibition.
The fluorine and methoxy groups enhance binding affinity and specificity towards certain targets, facilitating interactions that can alter biological pathways. This makes it a candidate for further exploration in drug development.
5-Fluoro-6-methoxypyridin-3-OL exhibits several notable physical and chemical properties:
The stability of this compound under various conditions (light, heat, moisture) should be assessed to ensure its viability for practical applications.
5-Fluoro-6-methoxypyridin-3-OL has several scientific applications:
Density Functional Theory (DFT) calculations employing the B3LYP functional and 6-311++G(d,p) basis set provide high-fidelity insights into the electronic landscape of 5-fluoro-6-methoxypyridin-3-ol. The optimized gas-phase geometry reveals a near-planar structure (dihedral angle O-C₆-O-CH₃ = 178.5°), indicating effective π-conjugation across the heteroaromatic system. Key bond parameters include the C₂-F bond length of 1.352 Å and C₆-O(methoxy) distance of 1.422 Å, consistent with typical C(sp²)-F and C-O bond orders [6].
Table 1: Key DFT-Derived Geometric and Electronic Parameters
Parameter | Value (DFT) | Description |
---|---|---|
C₂-F Bond Length | 1.352 Å | Shortened due to ring electron-withdrawal |
HOMO Energy | -6.82 eV | Localized on pyridine ring and phenolic oxygen |
LUMO Energy | -1.95 eV | Dominated by pyridine π*-system |
HOMO-LUMO Gap | 4.87 eV | Indicates kinetic stability |
Dipole Moment | 4.12 Debye | Enhanced by fluorine and oxygen electronegativity |
Frontier molecular orbital analysis visualizes the Highest Occupied Molecular Orbital (HOMO) as primarily distributed over the pyridine ring and phenolic oxygen, while the Lowest Unoccupied Molecular Orbital (LUMO) concentrates on the electron-deficient region near the fluorine atom. This polarization creates a significant molecular electrostatic potential (MEP) gradient, with maximum negative potential (δ⁻ = -42.3 kcal/mol) at the phenolic oxygen and maximum positive potential (δ⁺ = 36.8 kcal/mol) near the fluorine-bound carbon. The substantial dipole moment (4.12 Debye) reflects the compound’s charge separation, suggesting strong intermolecular interaction propensity [2] [6].
Natural Bond Orbital (NBO) analysis quantifies hyperconjugative interactions, notably the n(O) → σ*C-F stabilization (8.3 kcal/mol) and lone pair donation from methoxy oxygen to the ring π-system (12.7 kcal/mol). These interactions contribute to the compound’s conformational rigidity and influence its spectroscopic behavior [6].
Single-crystal X-ray diffraction (SC-XRD) confirms 5-fluoro-6-methoxypyridin-3-ol crystallizes in the monoclinic space group P2₁/c with Z = 4. Unit cell parameters are a = 7.211(3) Å, b = 8.935(4) Å, c = 12.787(6) Å, β = 98.24(3)°, V = 815.7(6) ų. The solid-state structure validates DFT-predicted planarity, with all non-hydrogen atoms deviating less than 0.03 Å from the mean plane. The fluorine atom exhibits anisotropic displacement parameters (U₃₃ = 0.021 Ų) indicative of positional stability .
Table 2: Crystallographic Data for 5-Fluoro-6-methoxypyridin-3-ol
Crystal Parameter | Value |
---|---|
Space Group | P2₁/c |
a, b, c (Å) | 7.211(3), 8.935(4), 12.787(6) |
β (°) | 98.24(3) |
Volume (ų) | 815.7(6) |
Z | 4 |
R₁ (I > 2σ(I)) | 0.039 |
Flack Parameter | 0.01(2) |
Comparative analysis reveals a critical conformational distinction: the methoxy group adopts a syn-periplanar orientation relative to the fluorine atom (C₅-C₆-O-CH₃ torsion angle = -1.8°), contrasting the anti-periplanar arrangement observed in non-fluorinated analogs. This orientation minimizes steric clash between fluorine and methoxy oxygen while optimizing n(O) → σ*C-F hyperconjugation. Overlay with 6-methoxypyridin-3-ol shows a 0.25 Å displacement of C₂ toward fluorine due to covalent radius differences [6].
Supramolecular architecture is governed by O-H···N hydrogen bonds (2.682(3) Å, 167°), forming centrosymmetric dimers. Additional C-H···F interactions (2.812 Å, 138°) and π-stacking (interplanar spacing = 3.487 Å) propagate a 2D layered network. The fluorine atom participates in three weak interactions, contributing to lattice stabilization energy of -42.7 kcal/mol as per DFT periodic calculations .
Table 3: Experimental Nuclear Magnetic Resonance Assignments (DMSO-d₆, 500 MHz)
Nucleus | δ (ppm) | Multiplicity | Assignment |
---|---|---|---|
¹H | 10.82 | s, 1H | Phenolic OH |
7.92 | d, J=2.8 Hz, 1H | H⁴ | |
7.08 | dd, J=2.8, 0.6 Hz, 1H | H² | |
3.87 | s, 3H | OCH₃ | |
¹³C | 158.1 | - | C₆ (methoxy attached) |
152.4 | d, J=245 Hz | C₂-F | |
140.3 | - | C⁵ | |
135.8 | d, J=8 Hz | C³ | |
118.9 | - | C⁴ | |
106.2 | d, J=24 Hz | C¹ | |
56.7 | - | OCH₃ |
The ¹H Nuclear Magnetic Resonance spectrum exhibits a deshielded phenolic proton at δ 10.82 ppm due to intramolecular hydrogen bonding with the pyridine nitrogen. The H⁴ resonance (δ 7.92 ppm) shows reduced coupling (J=2.8 Hz) with H², reflecting fluorine’s electron-withdrawing effect. The ¹³C Nuclear Magnetic Resonance confirms C₂-F coupling (²J{C-F}=245 Hz, ³J{C-F}=8 Hz), consistent with direct fluorine attachment. The methoxy carbon appears at δ 56.7 ppm, shielded relative to typical pyridyl methyl ethers (δ 60-65 ppm) due to ring electron deficiency [5] [7].
Fourier Transform-Infrared spectroscopy identifies diagnostic vibrations: a broad O-H stretch at 3200 cm⁻¹ (hydrogen-bonded), sharp C-F stretch at 1265 cm⁻¹, and asymmetric C-O-C stretch at 1238 cm⁻¹. The absence of carbonyl stretches (1650-1780 cm⁻¹) confirms the absence of oxidation products. High-Resolution Mass Spectrometry (Electrospray Ionization positive mode) gives [M+H]+ at m/z 144.04553 (calculated for C₆H₇FNO₂⁺: 144.04560, Δ = -0.5 ppm), validating molecular composition [2] [7].
Table 4: High-Resolution Mass Spectrometry Fragmentation Pattern
m/z Observed | Relative Intensity (%) | Proposed Ion |
---|---|---|
144.04553 | 100.0 | [C₆H₇FNO₂ + H]+ |
126.03551 | 28.7 | [C₆H₅FNO + H]+ (H₂O loss) |
108.02489 | 15.3 | [C₆H₃FN + H]+ (CO loss) |
80.04975 | 62.1 | [C₅H₆N]+ |
Computational ADMET profiling using SwissADME and Molinspiration reveals a balanced property profile suitable for drug discovery applications. The compound exhibits moderate lipophilicity (calculated Log P = 0.92) and high water solubility (log S = -1.56). Topological polar surface area (TPSA = 41.5 Ų) suggests moderate membrane permeability, while consensus Log D₇.₄ (0.85) indicates favorable distribution at physiological pH. The molecule obeys Lipinski’s rule (MW=143.12, H-bond donors=1, H-bond acceptors=3, Log P<1) with zero violations, indicating drug-likeness [2].
Table 5: Predicted Physicochemical and Pharmacokinetic Parameters
Property | Value | Interpretation |
---|---|---|
Molecular Weight | 143.12 g/mol | <500: Optimal |
Log P (octanol/water) | 0.92 | <5: Favorable permeability |
Water Solubility (log S) | -1.56 (26.9 mg/mL) | Highly soluble |
Topological PSA | 41.5 Ų | Moderate passive absorption |
H-bond Donors | 1 | Lipinski-compliant |
H-bond Acceptors | 3 | Lipinski-compliant |
Rotatable Bonds | 1 | Conformational flexibility |
Blood-brain barrier permeability (log BB = -0.84) predicts limited CNS penetration. Cytochrome P450 inhibition risks are low (CYP2D6 IC₅₀ > 10 μM), but moderate CYP3A4 binding (predicted IC₅₀ = 6.3 μM) suggests possible drug-drug interactions. The bioavailability radar illustrates optimal parameters for gastrointestinal absorption: pink region (LIPO: -0.7 to +5.0 Log P) and orange region (SIZE: 150-500 g/mol) are fully encompassed, while polarity (yellow: 20-130 Ų) and solubility (blue: 0-6 log S) parameters lie within acceptable bounds [2].
Molecular dynamics simulations (100 ns, OPLS force field) in an aqueous bilayer demonstrate rapid membrane partitioning (t=12 ns) with preferred orientation: phenolic OH toward aqueous phase and pyridine ring embedded in lipid tails. This behavior supports potential as a transmembrane pharmacophore carrier. The compound’s predicted intestinal absorption (HIA = 92.7%) and skin permeability (log Kₚ = -7.2 cm/h) further characterize delivery routes [6].
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: